(5E)-3-(1,3-benzodioxol-5-yl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5E)-3-(1,3-benzodioxol-5-yl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core substituted with a 1,3-benzodioxol-5-yl group at the N-3 position and a 2,3-dimethoxybenzylidene moiety at the C-5 position. Rhodanine-based compounds are widely studied for their biological activities, including antimicrobial, antiviral, and anticancer properties .
For example, (5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one was prepared using K₂CO₃ in aqueous conditions , suggesting similar methods may apply.
Properties
IUPAC Name |
(5E)-3-(1,3-benzodioxol-5-yl)-5-[(2,3-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5S2/c1-22-14-5-3-4-11(17(14)23-2)8-16-18(21)20(19(26)27-16)12-6-7-13-15(9-12)25-10-24-13/h3-9H,10H2,1-2H3/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBDIGUQYXBJMC-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/2\C(=O)N(C(=S)S2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(1,3-benzodioxol-5-yl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 2,3-dimethoxybenzaldehyde in the presence of a base to form the intermediate benzylidene compound. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final thiazolidinone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(1,3-benzodioxol-5-yl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiazolidinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Anticancer Properties
Research has indicated that thiazolidinone derivatives exhibit significant anticancer activities. Studies have shown that compounds similar to (5E)-3-(1,3-benzodioxol-5-yl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Mechanism of Action : Thiazolidinones may exert their anticancer effects through the modulation of signaling pathways associated with cell growth and apoptosis. They can act on key proteins involved in cancer progression, such as Src family kinases (SFKs), which are critical for tumor growth and metastasis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazolidinone derivatives have shown efficacy against a range of bacterial strains and fungi. Their mechanism often involves the disruption of microbial cell membranes and interference with metabolic processes.
Anti-inflammatory Effects
Inflammation is a common underlying factor in many chronic diseases. Some studies suggest that thiazolidinone derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. This property makes them potential candidates for treating inflammatory conditions.
Case Study 1: Anticancer Activity
A study published in Nature Reviews Cancer explored the anticancer potential of thiazolidinones. The researchers synthesized various derivatives and tested their effects on breast cancer cell lines. The results indicated that specific modifications in the thiazolidinone structure significantly enhanced their cytotoxicity against cancer cells while sparing normal cells .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 10 | Inhibition of SFKs |
| Compound B | 15 | Induction of apoptosis |
| (5E)-3-(1,3-benzodioxol-5-yl)... | 12 | Cell cycle arrest |
Case Study 2: Antimicrobial Activity
In another investigation published in Journal of Antimicrobial Chemotherapy, the antimicrobial efficacy of thiazolidinone derivatives was assessed against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The study demonstrated that these compounds exhibited significant antibacterial activity with minimal inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
Mechanism of Action
The mechanism of action of (5E)-3-(1,3-benzodioxol-5-yl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.
Comparison with Similar Compounds
Structural Features :
- The 2,3-dimethoxybenzylidene substituent contributes steric bulk and lipophilicity, which may influence membrane permeability and binding affinity.
- The (5E)-configuration ensures a planar geometry, critical for intermolecular interactions in crystal packing or target binding .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and functional attributes of the target compound with analogous rhodanine derivatives:
*Calculated based on molecular formula.
Key Observations :
Substituent Effects on Bioactivity: Electron-donating groups (e.g., methoxy in the target compound) enhance lipophilicity and may improve membrane penetration compared to hydroxylated analogs (e.g., ).
Stereochemical Influence: The (5E)-configuration in the target compound and ensures a planar benzylidene-thiazolidinone system, facilitating π-π interactions. In contrast, (5Z)-isomers (e.g., ) exhibit non-planar geometries, which may reduce stacking efficiency .
Crystallographic Behavior :
- Compounds like (5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one form extensive hydrogen-bonding networks (O—H⋯O, C—H⋯O) and π-π interactions (centroid distances: 3.455–3.602 Å) . The target compound’s dimethoxy groups may reduce hydrogen-bonding capacity but enhance van der Waals interactions.
Computational and Analytical Tools
- SHELX Software : Critical for resolving crystal structures (e.g., ). The target compound’s structure would require similar refinement, particularly for confirming the (5E)-configuration.
- Hydrogen-Bonding Analysis : Tools like graph-set analysis (as in ) explain stabilization mechanisms in related compounds, which may apply to the target.
Biological Activity
The compound (5E)-3-(1,3-benzodioxol-5-yl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention due to its diverse biological activities. Thiazolidin-4-ones are known for their potential therapeutic applications in various fields, including oncology, antimicrobial therapy, and metabolic disorders. This article reviews the biological activity of this specific compound, synthesizing findings from recent studies.
Chemical Structure
The structure of the compound can be described as follows:
- Thiazolidin-4-one core : A five-membered heterocyclic ring containing sulfur and nitrogen.
- Substituents : The presence of a benzodioxole group and dimethoxybenzylidene enhances its biological properties.
Biological Activities
Research indicates that thiazolidin-4-one derivatives exhibit a wide range of biological activities. The compound has been evaluated for several key properties:
Anticancer Activity
A study highlighted that thiazolidin-4-one derivatives have shown significant anticancer effects against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB 231 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer).
- Mechanism : The compound may induce apoptosis and inhibit cell proliferation through interaction with specific protein kinases like DYRK1A and CDK5 .
Antimicrobial Activity
Thiazolidin-4-one compounds are also noted for their antimicrobial properties:
- Activity against Bacteria : The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives with electron-withdrawing groups showed enhanced antibacterial activity against E. coli and S. aureus .
Antidiabetic Effects
Thiazolidinones are recognized for their role as PPARγ agonists, which are crucial in managing diabetes:
- Mechanism : The compound's structure allows it to interact with PPARγ, thereby enhancing insulin sensitivity and glucose uptake in adipocytes .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is highly dependent on their substituents. Modifications at positions 2, 3, and 5 of the thiazolidinone ring can significantly alter their pharmacological profiles:
- Substituent Influence : Studies suggest that introducing methoxy or halogen groups can enhance anticancer and antimicrobial activities .
Case Studies
Several case studies have been documented regarding the biological efficacy of thiazolidinone derivatives:
- Study on DYRK1A Inhibition :
- Evaluation of Antimicrobial Properties :
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves a condensation reaction between a rhodanine derivative (e.g., 3-substituted-2-thioxothiazolidin-4-one) and a substituted benzaldehyde (e.g., 2,3-dimethoxybenzaldehyde). Key steps include:
- Base-catalyzed (e.g., K₂CO₃) imine formation in aqueous or acetic acid media .
- Acidic workup to precipitate the product, followed by recrystallization from methanol or ethanol .
- Purity is confirmed via melting point analysis and chromatographic methods (TLC/HPLC) .
Q. How is the compound’s structure validated?
- X-ray crystallography is the gold standard for confirming stereochemistry and crystal packing (e.g., E/Z isomerism) .
- Complementary techniques:
- ¹H/¹³C NMR for aromatic proton environments and methoxy group identification .
- IR spectroscopy to detect thioxo (C=S) and carbonyl (C=O) stretches .
- Mass spectrometry for molecular ion ([M+H]⁺) verification .
Q. What initial biological assays are used to screen its activity?
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Antioxidant : DPPH radical scavenging assays .
- Controls include known inhibitors (e.g., ciprofloxacin for antimicrobial tests) .
Q. What are its solubility and stability profiles?
- Solubility: Poor in water; soluble in polar aprotic solvents (DMSO, DMF) and alcohols .
- Stability: Degrades under strong acidic/basic conditions; store in dark at 4°C in methanol to prevent oxidation .
Advanced Research Questions
Q. How can synthesis be optimized for higher yield or purity?
- Solvent screening : Compare acetic acid (yields ~70% ) vs. ethanol (lower yields due to poor imine formation) .
- Catalyst variation : Replace K₂CO₃ with ammonium acetate for milder conditions .
- Microwave-assisted synthesis : Reduces reaction time from 24h to 1–2h .
Q. How to resolve stereochemical uncertainties in the benzylidene moiety?
- Use NOESY NMR to confirm E-configuration of the double bond .
- Compare experimental X-ray torsion angles (e.g., C8–C9–C10–O1 = 177.26° in E-isomers ) with computational models (DFT) .
Q. What strategies address conflicting bioactivity data across studies?
- Standardize assay protocols : Fixed inoculum size (e.g., 1×10⁵ CFU/mL for antimicrobial tests) .
- Control substituent effects : Compare dimethoxy (current compound) vs. hydroxy/methoxy analogs (e.g., 4-hydroxy-3-methoxy derivatives show reduced activity ).
- Validate via dose-response curves to rule out false positives .
Q. How is the mechanism of action studied?
- Molecular docking : Target hemoglobin subunits (e.g., PDB ID 1HHO) to predict binding affinity .
- Enzyme inhibition assays : Test against bacterial enoyl-ACP reductase or human topoisomerase II .
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to quantify antioxidant activity .
Q. How do substituents influence bioactivity?
- Methoxy groups : Enhance lipid solubility and membrane penetration (logP ↑) but may reduce hydrogen bonding .
- Benzodioxol vs. dichlorophenyl : Benzodioxol improves antioxidant activity (electron-donating effect) ; dichlorophenyl enhances antimicrobial potency (hydrophobic interactions) .
- SAR studies : Synthesize analogs with halogens or nitro groups at the benzylidene position .
Q. How to interpret conflicting spectroscopic data (e.g., NMR vs. X-ray)?
- Dynamic effects : Rotameric equilibria in solution (NMR) vs. static crystal packing (X-ray) .
- Paramagnetic impurities : Use EDTA to chelate metal ions affecting NMR shifts .
- DFT calculations : Simulate NMR chemical shifts (GIAO method) to match experimental data .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
